molecular formula C19H27NO4 B572182 tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat CAS No. 1322700-01-5

tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat

Cat. No.: B572182
CAS No.: 1322700-01-5
M. Wt: 333.428
InChI Key: JPMGCJBYXCRQGS-DZGCQCFKSA-N
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Description

tert-Butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a cyclopropylmethoxy and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat typically involves multiple steps:

    Formation of the cyclopropyl ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with an appropriate phenol derivative under basic conditions.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carbamate can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicine, this compound may have potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl ring and the hydroxyphenyl group play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methyl)carbamat
  • tert-Butyl (((1R,2R)-2-(2-hydroxyphenyl)cyclopropyl)methyl)carbamat
  • tert-Butyl (((1R,2R)-2-(2-ethoxyphenyl)cyclopropyl)methyl)carbamat

Uniqueness

tert-Butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat is unique due to the presence of both the cyclopropylmethoxy and hydroxyphenyl groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[(1R,2R)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22)/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMGCJBYXCRQGS-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1C2=C(C=CC(=C2)O)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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